2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
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Overview
Description
2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound that features a unique combination of halogenated phenol and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved through the condensation of 3-fluoroaniline with salicylaldehyde under acidic conditions to form 2-(3-fluorophenyl)-1,3-benzoxazole.
Halogenation: The benzoxazole derivative is then subjected to bromination and chlorination reactions to introduce the bromo and chloro substituents at the desired positions.
Imination: The final step involves the imination of the halogenated benzoxazole with 3,5-dimethylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino derivative, while oxidation may produce a quinone derivative.
Scientific Research Applications
2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
- 2-bromo-4-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
Uniqueness
The uniqueness of 2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol lies in its specific combination of halogenated phenol and benzoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H15BrClFN2O2 |
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Molecular Weight |
473.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C22H15BrClFN2O2/c1-11-16(21(28)19(23)12(2)20(11)24)10-26-15-6-7-18-17(9-15)27-22(29-18)13-4-3-5-14(25)8-13/h3-10,28H,1-2H3 |
InChI Key |
GERSNSPKGADEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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